IMP 245

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

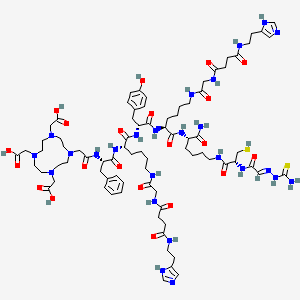

分子式 |

C80H119N25O21S2 |

|---|---|

分子量 |

1831.1 g/mol |

IUPAC名 |

2-[4-[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2E)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

InChI |

InChI=1S/C80H119N25O21S2/c81-74(121)57(12-4-9-27-89-75(122)62(49-127)96-69(113)44-94-101-80(82)128)97-76(123)58(13-5-7-25-85-67(111)42-90-65(109)21-19-63(107)87-28-23-54-40-83-50-92-54)99-79(126)61(39-53-15-17-56(106)18-16-53)100-77(124)59(14-6-8-26-86-68(112)43-91-66(110)22-20-64(108)88-29-24-55-41-84-51-93-55)98-78(125)60(38-52-10-2-1-3-11-52)95-70(114)45-102-30-32-103(46-71(115)116)34-36-105(48-73(119)120)37-35-104(33-31-102)47-72(117)118/h1-3,10-11,15-18,40-41,44,50-51,57-62,106,127H,4-9,12-14,19-39,42-43,45-49H2,(H2,81,121)(H,83,92)(H,84,93)(H,85,111)(H,86,112)(H,87,107)(H,88,108)(H,89,122)(H,90,109)(H,91,110)(H,95,114)(H,96,113)(H,97,123)(H,98,125)(H,99,126)(H,100,124)(H,115,116)(H,117,118)(H,119,120)(H3,82,101,128)/b94-44+/t57-,58-,59-,60-,61+,62-/m0/s1 |

InChIキー |

ZGOTWIZAOXUQAY-XRCKMESRSA-N |

異性体SMILES |

C1CN(CCN(CCN(CCN1CC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCNC(=O)CNC(=O)CCC(=O)NCCC3=CN=CN3)C(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCCNC(=O)CNC(=O)CCC(=O)NCCC5=CN=CN5)C(=O)N[C@@H](CCCCNC(=O)[C@H](CS)NC(=O)/C=N/NC(=S)N)C(=O)N)CC(=O)O)CC(=O)O)CC(=O)O |

正規SMILES |

C1CN(CCN(CCN(CCN1CC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC3=CN=CN3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC5=CN=CN5)C(=O)NC(CCCCNC(=O)C(CS)NC(=O)C=NNC(=S)N)C(=O)N)CC(=O)O)CC(=O)O)CC(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on Bivalent Haptens in Immunotherapy and Immunoassays

Disclaimer: The term "IMP 245 bivalent hapten" does not correspond to a recognized entity in publicly available scientific literature. This guide provides a comprehensive overview of bivalent haptens, their applications, and the underlying scientific principles, drawing on established research in the field. It also includes information on a novel hapten designated "HA-245," which may be relevant to the user's query.

Introduction

Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[1] By themselves, they are not immunogenic. The conjugation of a hapten to a carrier creates a novel epitope that can be recognized by the immune system, leading to the production of specific antibodies. Bivalent haptens are molecules that incorporate two hapten moieties, often linked by a spacer. This bivalency can significantly enhance their binding affinity and avidity to antibodies, a property that is exploited in various biomedical applications, most notably in pretargeted radioimmunotherapy (PRIT) and the development of conjugate vaccines.

This technical guide will delve into the core principles of bivalent haptens, their design and synthesis, and their primary applications. It will also provide an overview of the experimental protocols used to evaluate their efficacy and present available quantitative data to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Section 1: Core Concepts of Bivalent Haptens

Principle of Bivalency and Affinity Enhancement

The key advantage of a bivalent hapten lies in its ability to simultaneously bind to two antibody binding sites. This can occur in two scenarios: intramolecularly, by cross-linking the two antigen-binding sites (Fab arms) of a single antibody, or intermolecularly, by cross-linking two separate antibody molecules. This multivalent interaction leads to a significant increase in the functional binding strength, or avidity, compared to the corresponding monovalent hapten. This phenomenon is often referred to as the "avidity effect" or "affinity enhancement system."[2]

In the context of pretargeted radioimmunotherapy, bivalent haptens are designed to bind with high avidity to bispecific antibodies that are already localized to a tumor cell surface.[3] This results in a more stable and prolonged retention of the radiolabeled hapten at the tumor site, enhancing the therapeutic efficacy and reducing off-target toxicity.

Design and Synthesis of Bivalent Haptens

The design of a bivalent hapten is a critical determinant of its in vivo performance. Key design considerations include:

-

Hapten Moiety: The choice of hapten determines the specificity of the antibody interaction. Commonly used haptens in pretargeted radioimmunotherapy include histamine-hemisuccinate and derivatives of metal chelators like DTPA (diethylenetriaminepentaacetic acid).[4]

-

Linker/Spacer: The length and chemical nature of the spacer connecting the two hapten moieties are crucial for optimal antibody binding. The spacer must be long enough to allow for the simultaneous binding of two antibody molecules with minimal steric hindrance.[5] Peptide-based linkers, such as those incorporating lysine residues, have been shown to be effective.[5]

-

Labeling Site: For applications in radioimmunotherapy or imaging, the bivalent hapten must incorporate a site for stable radiolabeling that does not interfere with antibody binding.

Synthesis is often achieved through solid-phase peptide synthesis, which allows for the precise control of the linker composition and the attachment of the hapten moieties.[5]

Section 2: Applications of Bivalent Haptens

Pretargeted Radioimmunotherapy (PRIT)

PRIT is a multi-step approach to cancer therapy that separates the tumor targeting and the delivery of the radioactive payload.[6]

Workflow of Bivalent Hapten-Based PRIT:

-

Administration of Bispecific Antibody: A bispecific antibody (bsAb) is administered to the patient. This antibody has two different binding specificities: one for a tumor-associated antigen and another for the hapten.

-

Tumor Localization and Clearance: The bsAb circulates in the body, localizes to the tumor site, and unbound antibody is allowed to clear from the bloodstream.

-

Administration of Radiolabeled Bivalent Hapten: A radiolabeled bivalent hapten is then administered. Due to its small size, it distributes rapidly throughout the body and is quickly cleared through the kidneys, except where it is captured with high avidity by the tumor-localized bsAb.[3]

This strategy leads to a high tumor-to-background ratio of radioactivity, maximizing the radiation dose to the tumor while minimizing exposure to healthy tissues.[3][6]

Conjugate Vaccines

In vaccine development, haptens representing a target molecule of interest (e.g., a drug of abuse, a bacterial toxin) are conjugated to an immunogenic carrier protein. The bivalent display of haptens on a carrier can influence the resulting immune response. While much of the research has focused on multivalent displays, the principles of hapten density and presentation are critical for eliciting a robust and specific antibody response.[7]

Signaling Pathway for Hapten-Carrier Conjugate Immunogenicity:

The immune response to a hapten-carrier conjugate is a T-cell-dependent process.[8]

-

B-Cell Recognition: A B-cell with a B-cell receptor (BCR) specific for the hapten recognizes and binds to the hapten-carrier conjugate.[9]

-

Internalization and Antigen Processing: The B-cell internalizes the conjugate and processes the carrier protein into peptides.

-

Antigen Presentation: These peptides are then presented on the B-cell surface by MHC class II molecules.[10]

-

T-Cell Help: A helper T-cell that has been primed to recognize the same carrier-derived peptide-MHC class II complex interacts with the B-cell.

-

B-Cell Activation: This interaction, along with co-stimulatory signals (e.g., CD40-CD40L), activates the B-cell to proliferate and differentiate into plasma cells that secrete hapten-specific antibodies.[9]

Section 3: A Potential Candidate: The HA-245 Hapten

While "this compound" is not a standard designation, a novel hapten named HA-245 has been described for the development of an immunoassay for histamine. This hapten was designed with a phenyl-containing linker and demonstrated enhanced immunological properties, leading to the generation of a high-quality monoclonal antibody against histamine.

Immunoassay Performance of HA-245

An indirect competitive ELISA (ic-ELISA) developed using the antibody generated against HA-245 showed a 50% inhibition concentration (IC50) of 0.21 mg/L and a limit of detection (LOD) of 0.06 mg/L in buffer solution. The assay demonstrated good recoveries in spiked food samples, ranging from 84.1% to 108.5%.

| Parameter | Value |

| IC50 | 0.21 mg/L |

| LOD | 0.06 mg/L |

| Recovery in Spiked Samples | 84.1% - 108.5% |

Section 4: Experimental Protocols

Synthesis of Bivalent Haptens

Bivalent haptens, such as those based on histamine-hemisuccinate, are typically synthesized using solid-phase peptide synthesis. This allows for the controlled assembly of a peptide linker and the subsequent coupling of the hapten moieties to specific amino acid side chains (e.g., lysine).

Hapten-Carrier Conjugation

The conjugation of a hapten to a carrier protein is a critical step in the development of immunogens for vaccines or for use in immunoassays. Common methods involve the use of cross-linking reagents that target functional groups on both the hapten and the carrier protein (e.g., primary amines, carboxyl groups, sulfhydryl groups). The hapten-to-carrier ratio can be controlled by adjusting the reaction stoichiometry and can influence the resulting antibody response.[11]

Determination of Binding Affinity

The binding affinity of a bivalent hapten to its target antibody can be determined using various techniques, including:

-

Surface Plasmon Resonance (SPR): This technique measures the interaction between an immobilized antibody and the hapten in real-time, allowing for the determination of association and dissociation rate constants, and subsequently, the equilibrium dissociation constant (Kd).

-

Equilibrium Dialysis: This method involves dialyzing a solution of the antibody and a radiolabeled version of the hapten until equilibrium is reached. The concentration of the hapten inside and outside the dialysis bag is then used to calculate the binding affinity.

-

Competitive Immunoassays (e.g., ELISA): These assays measure the ability of the bivalent hapten to compete with a labeled monovalent hapten for binding to the antibody. The concentration of the bivalent hapten that causes 50% inhibition of the labeled hapten binding (IC50) is determined, which is related to its binding affinity.

In Vivo Tumor Uptake Studies

In the context of PRIT, the efficacy of a bivalent hapten is assessed by its ability to accumulate at the tumor site.

Typical Protocol:

-

Tumor-bearing animal models (e.g., nude mice with human tumor xenografts) are used.

-

The bispecific antibody is administered intravenously.

-

After a predetermined time for antibody clearance, the radiolabeled bivalent hapten is administered.

-

At various time points, animals are euthanized, and tissues of interest (tumor, blood, major organs) are harvested and weighed.

-

The radioactivity in each tissue is measured using a gamma counter.

-

Tumor uptake is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Section 5: Quantitative Data

Pretargeted Radioimmunotherapy

The use of bivalent haptens in PRIT has been shown to significantly improve tumor targeting compared to directly labeled antibodies or monovalent haptens.

| Study Type | Finding | Reference |

| Preclinical (Mice) | Isotope biodistribution was at least 3 times more selective for the tumor with bivalent haptens compared to directly labeled antibodies or monovalent haptens. | [3] |

| Preclinical (Mice) | Tumor uptake of a radiolabeled bivalent hapten reached approximately 8.5 %ID/g at 24 hours post-injection. | [4] |

| Clinical (Colon Carcinoma) | Confirmed better selectivity of bivalent hapten targeting over direct targeting based on image quality and ex vivo tissue counting. | [3] |

| Clinical (Medullary Thyroid Carcinoma) | The calculated tumor radiation dose was higher with the pretargeted 131I-hapten (3.9 Gy/GBq) compared to the directly labeled 131I-bsAb (2.0 Gy/GBq). | [12] |

| Clinical (Various Tumors) | Mean absorbed radiation doses (cGy/37 MBq) were 15.2 for tumor and 1.1 for marrow, resulting in a favorable therapeutic index of 13.8. | [6] |

Hapten-Carrier Vaccines

The immunogenicity of hapten-carrier conjugates is typically assessed by measuring the resulting antibody titers.

| Carrier Protein | Hapten | Mean Antibody Titer |

| gp100 | MBA | 14,700 |

| BSA | MBA | 2,200 |

| OVA | MBA | 2,000 |

Data from a study comparing the immunogenicity of the MBA hapten conjugated to different carrier proteins.[8]

Conclusion

Bivalent haptens represent a powerful tool in the fields of immunotherapy and diagnostics. Their ability to bind with high avidity to antibodies has been effectively harnessed in pretargeted radioimmunotherapy to improve the therapeutic index of radiopharmaceuticals. In vaccine development, the principles of hapten presentation are fundamental to eliciting a robust and specific immune response. While the specific entity "this compound bivalent hapten" remains unelucidated in the public domain, the principles and applications outlined in this guide, along with data from related molecules like histamine-hemisuccinate bivalent haptens and the HA-245 hapten, provide a solid foundation for understanding the potential of this class of molecules. Further research into the design and optimization of bivalent haptens will undoubtedly continue to drive innovation in targeted therapies and vaccine technologies.

References

- 1. Carrier-directed anti-hapten responses by B-cell subsets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Bispecific-antibody-mediated targeting of radiolabeled bivalent haptens: theoretical, experimental and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. Efficacy, but not antibody titer or affinity, of a heroin hapten conjugate vaccine correlates with increasing hapten densities on tetanus toxoid, but not on CRM197 carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. B-cell activation by armed helper T cells - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]

- 11. Effects of Hapten Density on the Induced Antibody Repertoire - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current Landscape in Clinical Pretargeted Radioimmunoimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to IMP 245: A Bivalent Hapten for Pretargeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of IMP 245, a key component in advanced pretargeting strategies for cancer diagnosis and treatment.

Core Chemical Identity and Structure

This compound is a synthetic peptide that functions as a symmetric, bivalent hapten. Its structure is designed for high-affinity binding to bispecific antibodies in pretargeting protocols. The peptide backbone incorporates specific amino acids and chelating agents to facilitate radiolabeling and optimize in vivo performance.

The amino acid sequence of this compound is DOTA-Phe-Lys(HSG)-D-Tyr-Lys(HSG)-Lys(Tscg-Cys)-NH2.[1] This structure includes two histamine-succinyl-glycine (HSG) moieties, which serve as the haptens recognized by the bispecific antibody.[2][3] The inclusion of a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator allows for the stable incorporation of various radiometals, while the thiosemicarbazonyl-glyoxyl-cysteine (Tscg-Cys) ligand is particularly suited for chelating technetium and rhenium.[1][2]

Physicochemical and Biological Properties

This compound has been engineered to possess properties that are advantageous for its application in pretargeted radioimmunotherapy. A key characteristic of this compound is its hydrophilic nature, which contributes to favorable pharmacokinetic properties, such as rapid clearance from the body, minimizing off-target radiation exposure.[2][3]

| Property | Value | Reference |

| Molecular Formula | C80H119N25O | [4] |

| Molecular Weight | 1831.09 g/mol | [4] |

| Description | A symmetric di-HSG bivalent hapten. | [4][5] |

| Biological Role | Hapten for pretargeted radioimmunotherapy. | [6] |

| Key Structural Features | Contains two HSG moieties, a DOTA chelator, and a Tscg-Cys ligand. | [1][2] |

| Solubility | Described as more hydrophilic than similar peptides like IMP-243. | [2][3] |

| Toxicity | Reported to have low toxicity. | [4][5] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a solid-phase peptide synthesis (SPPS) methodology utilizing Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.

Methodology:

-

Resin Preparation: The synthesis is initiated on a Rink amide resin.[7]

-

Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. The side chains of lysine residues are pre-functionalized with the HSG hapten.

-

Chelator Incorporation: The DOTA and Tscg-Cys chelators are incorporated at their respective positions in the peptide sequence.

-

Cleavage and Deprotection: Once the full peptide sequence is assembled, it is cleaved from the resin, and all protecting groups are removed.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.[7]

Radiolabeling of this compound with Technetium-99m (⁹⁹ᵐTc)

This compound is frequently radiolabeled with ⁹⁹ᵐTc for use in single-photon emission computed tomography (SPECT) imaging.

Methodology:

-

Kit Formulation: Lyophilized kits containing this compound, a reducing agent such as stannous chloride, and stabilizers like ascorbic acid are prepared.[7]

-

Radiolabeling Reaction: A solution of ⁹⁹ᵐTc-pertechnetate is added to the vial containing the lyophilized peptide formulation. The mixture is incubated to allow for the chelation of ⁹⁹ᵐTc by the Tscg-Cys ligand.

-

Quality Control: The radiochemical purity of the resulting [⁹⁹ᵐTc]this compound is assessed using methods such as RP-HPLC and instant thin-layer chromatography to ensure that the percentage of unincorporated ⁹⁹ᵐTc is minimal.[7]

Mechanism of Action in Pretargeting

The therapeutic and diagnostic efficacy of this compound is realized through a multi-step pretargeting strategy. This approach separates the tumor-targeting step from the delivery of the radioactive payload, thereby improving the therapeutic index.

Workflow:

-

Bispecific Antibody Administration: A bispecific antibody (bsMAb) is administered to the patient. This antibody has one arm that binds to a tumor-associated antigen (e.g., CEA) and another arm that recognizes the HSG hapten on this compound.

-

Antibody Localization and Clearance: The bsMAb is allowed to accumulate at the tumor site and clear from the bloodstream.

-

Radiolabeled Hapten Administration: Radiolabeled this compound is then administered.

-

Hapten Binding and Clearance: The small, rapidly diffusing this compound binds to the bsMAb localized at the tumor, leading to a high concentration of radioactivity at the target site. Unbound this compound is quickly cleared from the body through the kidneys.

Below is a Graphviz diagram illustrating the pretargeting workflow involving this compound.

Caption: Pretargeting workflow with this compound.

In Vivo Studies and Performance

Biodistribution studies in animal models have demonstrated the effectiveness of the this compound-based pretargeting system. Following the administration of a bispecific antibody, subsequent injection of [⁹⁹ᵐTc]this compound results in rapid and high-level accumulation of radioactivity in tumors.[7] This leads to excellent tumor-to-blood ratios shortly after administration, a critical factor for successful imaging and therapy.[7] For instance, in xenograft models, tumors as small as 0.15 g have been visualized within an hour of [⁹⁹ᵐTc]this compound administration.[7]

This technical guide provides a foundational understanding of this compound, a promising agent in the advancement of targeted cancer therapies. Its well-defined chemical structure, favorable properties, and proven efficacy in preclinical models underscore its potential for clinical translation.

References

- 1. WO2003097105A1 - Drug pre-targeting by means of bi-specific antibodies and hapten constructs comprising a carrier peptide and the active agent (s) - Google Patents [patents.google.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Biodistribution and Clearance of Small Molecule Hapten Chelates for Pretargeted Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [99mTc]1,4,7,10-tetraazacyclododecane-N, N’, N’’, N’’’-tetraacetic acid-Phe-Lys-histamine-succinyl-Gly-D-Tyr-Lys- histamine-succinyl-Gly-thiosemicarbazonyl-glyoxyl-cysteine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Emergence of PRMT5 Inhibition in Oncology: A Technical Guide to the Mechanism of Action of EPZ015666

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical epigenetic regulator and a compelling therapeutic target in oncology. Its overexpression is correlated with poor prognosis in a variety of cancers, driving tumorigenesis through the modulation of numerous cellular processes including cell cycle progression, signal transduction, and RNA splicing. This technical guide provides an in-depth analysis of the mechanism of action of EPZ015666 (also known as GSK3235025), a first-in-class, potent, and selective small molecule inhibitor of PRMT5. We will explore its molecular interactions, downstream cellular consequences, and the preclinical evidence supporting its therapeutic potential. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology and epigenetic therapy.

Introduction to PRMT5 as a Therapeutic Target

Protein Arginine Methyltransferase 5 (PRMT5) is a Type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone protein substrates. This post-translational modification plays a pivotal role in regulating gene expression, RNA processing, DNA damage repair, and signal transduction pathways.[1][2] Dysregulation of PRMT5 activity, often through overexpression, has been implicated in the pathogenesis of numerous malignancies, including lymphoma, leukemia, lung cancer, breast cancer, and glioblastoma.[3] Consequently, the development of small molecule inhibitors targeting PRMT5 has become an area of intense research and therapeutic interest.

EPZ015666: A Selective PRMT5 Inhibitor

EPZ015666 is a potent and orally bioavailable small molecule inhibitor of PRMT5. It exhibits high selectivity for PRMT5 over other protein methyltransferases.[4][5]

Mechanism of Action: Substrate Competition

EPZ015666 acts as a substrate-competitive inhibitor of PRMT5.[6] Unlike some other inhibitors that compete with the S-adenosylmethionine (SAM) cofactor, EPZ015666 binds to the peptide substrate binding pocket of PRMT5.[7] This unique binding mode prevents the interaction of PRMT5 with its protein substrates, thereby inhibiting the symmetric dimethylation of arginine residues. Structural studies have revealed that EPZ015666 uniquely engages the PRMT5-SAM complex.[7]

Cellular and Molecular Consequences of PRMT5 Inhibition by EPZ015666

The inhibition of PRMT5 by EPZ015666 triggers a cascade of downstream cellular events, ultimately leading to anti-tumor effects.

Inhibition of Symmetric Dimethylation

Treatment of cancer cells with EPZ015666 leads to a dose-dependent reduction in the symmetric dimethylation of PRMT5 substrates, such as histone H4 at arginine 3 (H4R3me2s) and SmD3, a component of the spliceosome.[4][8] This serves as a key pharmacodynamic biomarker of target engagement.

Cell Cycle Arrest and Apoptosis

A primary consequence of PRMT5 inhibition is the induction of cell cycle arrest, predominantly at the G1 phase.[9] This is often accompanied by an increase in apoptosis.[10] Mechanistically, EPZ015666 has been shown to modulate the expression of key cell cycle regulatory proteins. For instance, in retinoblastoma cells, EPZ015666 treatment leads to the upregulation of the tumor suppressor p53 and its downstream targets, the cyclin-dependent kinase inhibitors p21 and p27. This, in turn, leads to the downregulation of CDK2, a critical kinase for G1/S phase transition.[9]

Modulation of Oncogenic Signaling Pathways

EPZ015666 has been demonstrated to impact several key oncogenic signaling pathways:

-

PI3K/AKT/mTOR Pathway: In non-small cell lung cancer and diffuse large B-cell lymphoma, PRMT5 inhibition by EPZ015666 has been shown to downregulate the PI3K/AKT/mTOR signaling pathway.[3][8] This pathway is crucial for cell survival, proliferation, and growth.

-

FGFR3 Signaling: PRMT5 can regulate the expression of Fibroblast Growth Factor Receptor 3 (FGFR3), a receptor tyrosine kinase implicated in various cancers. Inhibition of PRMT5 with EPZ015666 can lead to the downregulation of FGFR3 expression and its downstream signaling.[3]

-

BCR Signaling: In diffuse large B-cell lymphoma (DLBCL), B-cell receptor (BCR) signaling upregulates PRMT5 expression. Conversely, PRMT5 inhibition with EPZ015666 can disrupt a positive feedback loop involving the PI3K/AKT pathway, which is critical for the survival of DLBCL cells.[8]

Impact on RNA Splicing

PRMT5 plays a crucial role in the assembly and function of the spliceosome through the methylation of Sm proteins.[11] Inhibition of PRMT5 with EPZ015666 can disrupt pre-mRNA splicing, leading to the accumulation of unspliced transcripts and the generation of aberrant protein products. This disruption of splicing is particularly detrimental to cancer cells that are highly dependent on efficient splicing for their rapid growth and proliferation.

Quantitative Data Summary

The following tables summarize the quantitative data on the activity of EPZ015666 from various preclinical studies.

Table 1: In Vitro Potency of EPZ015666

| Parameter | Value | Cell Line/Assay | Reference |

| Biochemical IC50 | 22 nM | PRMT5 enzymatic assay | [4] |

| Cellular IC50 | 96 - 904 nM | Mantle Cell Lymphoma | [5] |

Table 2: In Vivo Efficacy of EPZ015666 in Xenograft Models

| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Mantle Cell Lymphoma | Z-138 | 200 mg/kg, p.o., bid | Significant | [5] |

| Retinoblastoma | Y79 | Not specified | Slowed tumor growth | [9] |

| Cervical Cancer | HeLa | 200 mg/kg, bid, for 10 days | Significant reduction | [12] |

| HTLV-1-transformed T-cells | SLB-1, ATL-ED | 50 mg/kg, bid | Decreased tumor burden | [10] |

Experimental Protocols

Cell Viability Assay

Objective: To determine the effect of EPZ015666 on the proliferation of cancer cell lines.

Methodology:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of EPZ015666 (e.g., 0.01 to 10 µM) or vehicle control (DMSO) for 72-96 hours.

-

Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by direct cell counting using a hemocytometer and trypan blue exclusion.

-

Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.

Western Blot Analysis for Pharmacodynamic Markers

Objective: To assess the inhibition of PRMT5 activity in cells by measuring the levels of symmetric dimethylarginine marks.

Methodology:

-

Treat cells with various concentrations of EPZ015666 for a specified time (e.g., 72 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against symmetric dimethylarginine (e.g., anti-SDMA antibody), H4R3me2s, or other relevant proteins overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of EPZ015666 in a preclinical animal model.

Methodology:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 106 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer EPZ015666 orally (p.o.) at a specified dose and schedule (e.g., 200 mg/kg, twice daily). The control group receives the vehicle (e.g., 0.5% methylcellulose).

-

Measure tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of EPZ015666 on PRMT5 and its downstream effects.

Caption: EPZ015666-induced cell cycle arrest via the p53-p21/p27-CDK2 pathway.

Caption: General experimental workflow for preclinical evaluation of EPZ015666.

Conclusion

EPZ015666 represents a significant advancement in the development of targeted therapies against epigenetic regulators. Its well-defined mechanism of action as a substrate-competitive inhibitor of PRMT5 provides a clear rationale for its anti-tumor effects observed in a wide range of preclinical cancer models. By disrupting critical cellular processes such as cell cycle progression, oncogenic signaling, and RNA splicing, EPZ015666 demonstrates the therapeutic potential of PRMT5 inhibition. This technical guide provides a foundational understanding of the preclinical data and methodologies associated with EPZ015666, which will be invaluable for researchers and clinicians working towards the clinical translation of PRMT5 inhibitors for the treatment of cancer. Further investigation into biomarkers of response and combination strategies will be crucial for maximizing the clinical benefit of this therapeutic approach.

References

- 1. PRMT5 function and targeting in cancer [cell-stress.com]

- 2. Targeting PRMT5 in cancer: Mechanistic insights and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a Novel Protein Arginine Methyltransferase 5 Inhibitor in Non-small Cell Lung Cancer by Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EPZ015666, a selective protein arginine methyltransferase 5 (PRMT5) inhibitor with an antitumour effect in retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]

- 11. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound EPZ015666 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of di-HSG in Pretargeted Radioimmunotherapy with IMP Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the functional role of the divalent histamine-succinyl-glycine (di-HSG) hapten in the context of pretargeted radioimmunotherapy (PRIT), with a focus on its integration with IMP effector peptides, primarily the well-documented IMP-288. This system represents a sophisticated strategy to enhance the therapeutic index of radionuclide therapies for cancer.

Introduction to Pretargeted Radioimmunotherapy (PRIT)

Pretargeted radioimmunotherapy is a multi-step approach designed to overcome the limitations of conventional radioimmunotherapy (RIT), where a directly radiolabeled monoclonal antibody can lead to high systemic toxicity due to its long circulation time.[1] PRIT separates the tumor-targeting and radionuclide-delivery steps.[1][2] First, a non-radiolabeled bispecific monoclonal antibody (bsMAb) is administered, which localizes to the tumor by binding to a tumor-associated antigen (TAA) and clears from circulation.[1][2] Subsequently, a small, radiolabeled effector molecule, which has a high affinity for the second binding site of the bsMAb, is administered.[1][2] This small molecule rapidly distributes, binds to the tumor-localized bsMAb, and any unbound molecule is quickly cleared from the body, thereby minimizing radiation exposure to healthy tissues.[2]

The di-HSG Hapten and IMP Peptide System

At the core of a clinically evaluated PRIT system is the interaction between a bsMAb engineered to recognize a specific TAA and a histamine-succinyl-glycine (HSG) hapten.[3][4][5] The effector molecule is a peptide, such as IMP-288, that is conjugated to a chelator for radiolabeling (e.g., DOTA) and contains two HSG moieties, hence "di-HSG".[6]

-

IMP-288 Peptide: The chemical structure of IMP-288 is DOTA-d-Tyr-d-Lys(HSG)-d-Glu-d-Lys(HSG)-NH₂.[6][7][8] This peptide serves as the carrier for the radionuclide.

-

di-HSG's Role: The two HSG units on the IMP peptide function as haptens. A hapten is a small molecule that can elicit an immune response only when attached to a larger carrier, such as a protein.[9] In this system, the "carrier" is the bsMAb pre-localized to the tumor. The divalent nature of the hapten-peptide (di-HSG) is crucial as it allows for an "affinity enhancement system," leading to more stable binding to the bsMAb at the tumor site compared to a monovalent hapten.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from studies evaluating the di-HSG-IMP-288 system in various cancer models.

Table 1: Biodistribution of Radiolabeled IMP-288 in Pretargeted Tumor Models

| Cancer Model | Bispecific Antibody | Radiolabeled Peptide | Tumor Uptake (%ID/g at 1h p.i.) | Tumor/Blood Ratio (at 1h p.i.) | Reference |

| Prostate Cancer (PC3 xenografts) | TF12 (anti-TROP-2 x anti-HSG) | ¹¹¹In-IMP288 | 20.4 ± 0.6 | Not specified | [3] |

| Colorectal Cancer (LS174T xenografts) | TF2 (anti-CEA x anti-HSG) | ⁶⁸Ga-IMP-288 | 10.7 ± 3.6 | 69.9 ± 32.3 | [7] |

| Pancreatic Cancer (Capan-1 xenografts) | TF10 (anti-PAM4 x anti-HSG) | ¹¹¹In-IMP-288 | 28.55 ± 0.73 (at 3h p.i.) | 915.2 ± 404.3 (at 3h p.i.) | [10] |

%ID/g: percentage of injected dose per gram of tissue

Table 2: Therapeutic Efficacy of ¹⁷⁷Lu-IMP288 in Pretargeted Radioimmunotherapy

| Cancer Model | Treatment Group | Median Survival (days) | Control Group Survival (days) | Significance | Reference |

| Prostate Cancer (PC3 xenografts) | TF12 + ¹⁷⁷Lu-IMP288 | 90 | 67 (¹⁷⁷Lu-IMP288 alone) | p < 0.0001 | [3] |

| Colorectal Cancer (LS174T xenografts) | 3 cycles of TF2 + ¹⁷⁷Lu-IMP288 | 65 | 13 (untreated) | Not specified | [2] |

Experimental Protocols

This protocol is a generalized representation based on descriptions in the literature.[6][7]

-

Preparation: A reaction vial is prepared with a buffered solution (e.g., ammonium acetate buffer, pH 5.5).

-

Addition of Peptide: A specific molar quantity of IMP-288 peptide is added to the buffer.

-

Addition of Radionuclide: A calibrated amount of ¹⁷⁷LuCl₃ or ⁶⁸GaCl₃ is added to the peptide solution.

-

Incubation: The reaction mixture is incubated at an elevated temperature (e.g., 95°C) for a specified time (e.g., 10-30 minutes).

-

Quality Control: The radiolabeling efficiency and purity of the final product are assessed using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

This protocol outlines the typical steps for assessing the in vivo distribution of the radiolabeled peptide in a tumor xenograft model.[3][7]

-

Animal Model: Athymic nude mice are subcutaneously inoculated with human cancer cells (e.g., PC3, LS174T). Tumors are allowed to grow to a specified size.

-

bsMAb Administration: A predetermined dose of the bsMAb (e.g., TF12 or TF2) is administered intravenously (i.v.) to the tumor-bearing mice.

-

Pretargeting Interval: A time interval (e.g., 16-30 hours) is allowed for the bsMAb to localize to the tumor and clear from the bloodstream.[7][11]

-

Radiolabeled Peptide Administration: A defined dose of the radiolabeled IMP-288 peptide is injected i.v.

-

Tissue Harvesting: At various time points post-injection (e.g., 1, 3, 24, 48 hours), mice are euthanized, and tissues of interest (tumor, blood, major organs) are harvested and weighed.

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

-

Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

This protocol describes a typical experiment to evaluate the therapeutic effect of the PRIT system.[3][4]

-

Animal Model and Tumor Induction: As described in the biodistribution study, tumor-bearing mice are prepared and randomized into treatment and control groups once tumors reach a certain volume.

-

Treatment Administration:

-

Treatment Group: Mice receive the bsMAb, followed by the therapeutically radiolabeled IMP-288 (e.g., with ¹⁷⁷Lu or ⁹⁰Y) after the optimal pretargeting interval. This cycle may be repeated.[4]

-

Control Groups: May include untreated mice, mice receiving only the radiolabeled peptide, or mice receiving a non-targeting bsMAb.

-

-

Monitoring: Tumor volumes and body weights are measured regularly (e.g., twice weekly).

-

Endpoint: The study endpoint is typically defined by a maximum tumor volume or a significant loss in body weight. Survival data is collected.

-

Toxicity Assessment: Blood samples may be collected for hematological analysis to assess toxicity.

-

Statistical Analysis: Tumor growth curves and survival data are analyzed for statistical significance between groups (e.g., using the Mantel-Cox log-rank test for survival).[6]

Visualizations of Pathways and Workflows

Caption: Pretargeted Radioimmunotherapy (PRIT) Workflow.

Caption: Experimental Workflow for a Biodistribution Study.

Conclusion

The di-HSG hapten is a critical component of a sophisticated pretargeted radioimmunotherapy system, functioning as the molecular bridge that links a radiolabeled effector peptide, such as IMP-288, to a tumor-localized bispecific antibody. The divalent nature of the HSG on the IMP peptide enhances binding stability, a key factor in achieving high tumor-to-background radioactivity ratios. This approach has demonstrated significant potential in preclinical and early clinical studies for both sensitive tumor imaging (immuno-PET) and effective, low-toxicity radioimmunotherapy. Further research and clinical development of this and similar pretargeting systems hold considerable promise for advancing the field of targeted cancer therapy.

References

- 1. Pretargeting: A Path Forward for Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]

- 3. Pretargeted immuno-PET and radioimmunotherapy of prostate cancer with an anti-TROP-2 x anti-HSG bispecific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pretargeted radioimmunotherapy of pancreatic cancer xenografts: TF10-90Y-IMP-288 alone and combined with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Pretargeted ImmunoPET Imaging of CEA-expressing Tumors with a Bispecific Antibody and a 68Ga- and 18F-labeled Hapten-peptide in Mice with Human Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 111In-Labeled 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (DOTA)-d-Tyr-d-Lys(HSG)-d-Glu-d-Lys(HSG)-NH2 (IMP-288) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Hapten - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Promising clinical performance of pretargeted immuno-PET with anti-CEA bispecific antibody and gallium-68-labelled IMP-288 peptide for imaging colorectal cancer metastases: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of IMP245 and Bispecific Antibodies for Pretargeted Radioimmunotherapy

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pretargeted radioimmunotherapy (PRIT) represents a promising strategy to enhance the therapeutic index of radionuclide-based cancer treatments. This approach separates the tumor-targeting and radionuclide-delivery steps, allowing for high tumor-to-background radiation ratios. This guide provides a detailed technical overview of a specific PRIT system involving the divalent hapten-peptide, IMP245, and its interaction with bispecific antibodies (bsAbs), with a primary focus on the clinically evaluated anti-CEA x anti-HSG bispecific antibody, TF2. We will delve into the mechanism of action, present quantitative data from preclinical and clinical studies, outline key experimental protocols, and visualize the underlying biological and experimental workflows.

Core Components of the Pretargeting System

The efficacy of this PRIT system is dependent on the precise interaction of its two key components: the bispecific antibody and the radiolabeled hapten-peptide.

The Bispecific Antibody: TF2

TF2 is a trivalent, recombinant bispecific antibody with a molecular weight of approximately 157 kDa. It is engineered with two antigen-binding fragments (Fabs) that target the Carcinoembryonic Antigen (CEA), a well-established tumor-associated antigen in many epithelial cancers, and one Fab that binds to histamine-succinyl-glycine (HSG) haptens.[1] This trivalent structure allows for avid binding to CEA-expressing tumor cells. The anti-HSG component is derived from the humanized monoclonal antibody h679.[1]

The Hapten-Peptide: IMP245

IMP245 is a small peptide-based chelator construct. Its key features include:

-

Divalent HSG Haptens: It incorporates two HSG moieties, which are the recognition sites for the TF2 bispecific antibody. The use of a divalent hapten significantly enhances the binding affinity to the antibody-pretargeted tumor cells through an avidity effect.

-

DOTA Chelator: IMP245 contains a 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) chelator. This macrocyclic cage is adept at stably chelating a variety of radiometals, making IMP245 a versatile platform for both diagnostic imaging (e.g., with Gallium-68) and therapeutic applications (e.g., with Lutetium-177 or Yttrium-90).

Mechanism of Action: The Pretargeting Workflow

The pretargeting strategy is a multi-step process designed to maximize the delivery of radiation to the tumor while minimizing systemic exposure.

dot

Caption: The four-step workflow of the pretargeted radioimmunotherapy approach.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies involving the TF2 bispecific antibody and HSG-based hapten-peptides.

Table 1: Preclinical Biodistribution of Radiolabeled Hapten-Peptide with TF2 Pretargeting

| Radiotracer | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Reference |

| ¹¹¹In-IMP-288 | LS174T Human Colonic Xenograft | 2 hours | 26.2 ± 3.8 | >100:1 | [2] |

| ⁶⁸Ga-IMP-288 | LS174T Human Colonic Xenograft | 1 hour | 10.7 ± 3.6 | 69.9 ± 32.3 | [2] |

| ¹⁷⁷Lu-IMP288 | CFPAC-1 Human Pancreatic Xenograft | 5 days | Not specified | Not specified | [3] |

%ID/g: Percentage of injected dose per gram of tissue.

Table 2: Clinical Imaging Data with TF2 and ⁶⁸Ga-IMP288 in Metastatic Colorectal Cancer

| Parameter | Value | Reference |

| Number of Patients | 11 | [4] |

| Median SUVmax in Lesions | 7.65 (Range: 3.98 - 13.94) | [4] |

| Sensitivity | 88% | [4] |

| Specificity | 100% | [4] |

| Positive Predictive Value | 100% | [4] |

SUVmax: Maximum Standardized Uptake Value.

Table 3: Dosimetry Estimates from a Clinical Study in Patients with Gastrointestinal Malignancies using a Pretargeted System

| Organ | Mean ⁹⁰Y Dose (cGy/37 MBq) | Reference |

| Whole Body | 0.53 (0.32 - 0.78) | [5] |

| Liver | 3.75 (0.63 - 6.89) | [5] |

| Spleen | 2.32 (0.58 - 4.46) | [5] |

| Kidneys | 7.02 (3.36 - 11.2) | [5] |

| Lungs | 0.30 (0.09 - 0.44) | [5] |

| Marrow | 0.22 (0.12 - 0.34) | [5] |

| Tumors | 28.9 (4.18 - 121.6) | [5] |

Experimental Protocols

Synthesis of DOTA-Peptide (General Protocol)

The synthesis of DOTA-functionalized peptides like IMP245 is typically performed using solid-phase peptide synthesis (SPPS).

dot

Caption: General workflow for the solid-phase synthesis of a DOTA-peptide.

Detailed Steps:

-

Resin Swelling: Start with a suitable solid support, such as Rink amide resin, and swell it in a solvent like N,N-dimethylformamide (DMF).[6]

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of piperidine in DMF.

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent like HATU. The synthesis of IMP245 would involve the sequential coupling of D-amino acids, including lysine residues pre-functionalized with the HSG hapten.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

DOTA Conjugation: After the final amino acid is coupled and deprotected, conjugate a DOTA-NHS ester to the N-terminus of the peptide.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[7]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Quality Control: Confirm the identity and purity of the final product using mass spectrometry and analytical RP-HPLC.

In Vivo Pretargeted Radioimmunotherapy in a Murine Model

This protocol outlines a general procedure for evaluating the therapeutic efficacy of the TF2/IMP245 system in a mouse xenograft model.

dot

Caption: Experimental workflow for an in vivo pretargeted radioimmunotherapy study.

Detailed Steps:

-

Tumor Model Establishment: Subcutaneously implant human cancer cells expressing CEA (e.g., CFPAC-1) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[3]

-

Tumor Growth and Randomization: Allow tumors to grow to a specified volume (e.g., 150-300 mm³). Randomize mice into control and treatment groups.[3]

-

Bispecific Antibody Administration: Administer the TF2 bispecific antibody intravenously (i.v.) at a predetermined dose (e.g., 5 mg/kg).[3]

-

Pretargeting Interval: Allow a sufficient interval (e.g., 5 days) for the antibody to accumulate in the tumor and clear from the circulation.[3]

-

Radiolabeled Hapten Administration: Inject the radiolabeled IMP245 (e.g., ¹⁷⁷Lu-IMP245) intravenously at a specified dose (e.g., 750 MBq/kg).[3]

-

Monitoring: Monitor tumor growth by caliper measurements and mouse body weight as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, perform survival analysis. For dosimetry studies, tissues can be harvested at various time points to determine the biodistribution of the radiolabel.

Signaling Pathway

The primary mechanism of action of this pretargeting system is the delivery of a cytotoxic payload (radiation) to CEA-expressing tumor cells. The binding of the TF2 antibody to CEA can also have direct effects on tumor cell signaling. CEA has been shown to interact with the TGF-β receptor, leading to the inhibition of TGF-β signaling.[8] This can contribute to cancer progression by promoting proliferation and survival. Targeting CEA with an antibody may therefore have the dual benefit of delivering a radionuclide and potentially restoring TGF-β-mediated tumor suppression.

dot

Caption: The interaction of CEA with the TGF-β signaling pathway and the potential role of TF2.

Conclusion

The pretargeting system utilizing the IMP245 hapten-peptide and the TF2 bispecific antibody offers a robust and versatile platform for the diagnosis and treatment of CEA-expressing cancers. The quantitative data from both preclinical and clinical studies demonstrate high tumor uptake and favorable dosimetry, leading to promising therapeutic outcomes in murine models. The detailed protocols provided herein offer a foundation for researchers to further explore and optimize this and similar pretargeted radioimmunotherapy approaches. The potential for dual-action, through both radionuclide delivery and modulation of tumor signaling pathways, makes this an exciting area for continued research and development in oncology.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Pretargeted ImmunoPET Imaging of CEA-expressing Tumors with a Bispecific Antibody and a 68Ga- and 18F-labeled Hapten-peptide in Mice with Human Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Patient-specific dosimetry of pretargeted radioimmunotherapy using CC49 fusion protein in patients with gastrointestinal malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carcinoembryonic antigen interacts with TGF-β receptor and inhibits TGF-β signaling in colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of "IMP 245": A Search for a Specific Molecular Entity

A comprehensive investigation into the scientific and clinical landscape for a compound designated "IMP 245" has yielded no specific entity corresponding to this identifier. Extensive searches across pharmacological and biochemical databases, as well as clinical trial registries, did not uncover a drug, molecule, or therapeutic agent with this name.

The inquiry into "this compound" led to several related but distinct areas of biomedical research, suggesting a potential misnomer or a reference to a more broadly defined class of molecules. The primary areas of overlap in the search results included:

-

IMP Dehydrogenase (IMPDH): A critical enzyme in the de novo biosynthesis of guanine nucleotides.[1][2][3] IMPDH is a well-established target for immunosuppressive, anticancer, and antiviral therapies.[2][3] The mechanism of IMPDH involves the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).[1][2][4] Its inhibition leads to the depletion of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation.[1][3][4]

-

Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2): An RNA-binding protein that plays a significant role in regulating mRNA stability and translation for genes involved in metabolism, oncogenesis, and immune function.[5] Dysregulation of IMP2 has been linked to various diseases, including type 2 diabetes and cancer.[5]

Given the absence of a specific molecule designated "this compound" in the available literature, it is not possible to provide a detailed technical guide on its discovery, development, mechanism of action, or associated experimental protocols.

It is requested that the user provide clarification on the identity of "this compound." It is possible that "this compound" may be an internal company code, a preclinical candidate that has not been publicly disclosed, or a misinterpretation of an existing compound's name. Further details, such as the therapeutic area, the target protein, or the chemical class, would be invaluable in pinpointing the correct subject for a comprehensive technical overview.

Until such clarification is provided, the following sections on quantitative data, experimental protocols, and signaling pathways for "this compound" cannot be populated. The information below serves as a placeholder to be completed once the specific identity of the compound is confirmed.

Quantitative Data Summary

No quantitative data is available for "this compound" as its identity is unknown.

Key Experimental Protocols

No experimental protocols are available for "this compound" as its identity is unknown.

Signaling Pathways and Experimental Workflows

No signaling pathways or experimental workflows can be depicted for "this compound" as its identity is unknown.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. IMP dehydrogenase: mechanism of action and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

IMP 245 in Pretargeted Radioimmunotherapy: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Pretargeted Radioimmunotherapy (PRIT)

Pretargeted radioimmunotherapy (PRIT) is a multi-step strategy designed to enhance the therapeutic index of radioimmunotherapy (RIT) by separating the tumor-targeting and radionuclide-delivery steps.[1][2][3] In conventional RIT, a radionuclide is directly conjugated to a monoclonal antibody (mAb), which can lead to prolonged circulation of the radiolabeled antibody, resulting in higher radiation doses to healthy tissues and limiting the achievable dose to the tumor.[4][5] PRIT overcomes this limitation by first administering a non-radiolabeled bispecific antibody (bsAb) that recognizes both a tumor-associated antigen and a small-molecule hapten.[1][3] After the bsAb has localized to the tumor and cleared from circulation, a radiolabeled hapten is administered.[2] This small, radiolabeled molecule rapidly distributes throughout the body, binds to the bsAb at the tumor site, and any unbound hapten is quickly cleared through the kidneys, minimizing systemic toxicity.[6] This approach allows for the delivery of higher radiation doses to the tumor while sparing healthy tissues.[5]

The Role and Structure of IMP 245

This compound is a bivalent, symmetric di-histamine-succinyl-glycine (di-HSG) hapten-peptide designed for use in PRIT.[2] It is specifically intended for radiolabeling with medically relevant radionuclides such as Technetium-99m (99mTc) and Rhenium-188 (188Re).[2] The bivalent nature of this compound, possessing two HSG moieties, allows for high-affinity binding to the anti-HSG arm of a bispecific antibody, such as TF2. This increased avidity at the tumor site enhances the retention of the radiolabeled hapten, thereby increasing the radiation dose delivered to the cancer cells.

Mechanism of Action: The TF2 Bispecific Antibody and CEACAM5 Targeting

This compound is often used in conjunction with the bispecific antibody TF2. TF2 is an anti-carcinoembryonic antigen (CEA) x anti-HSG bispecific antibody.[6][7] CEA, also known as CEACAM5, is a well-established tumor-associated antigen overexpressed in a variety of solid tumors, including colorectal, lung, and breast cancers, with limited expression in normal adult tissues.[1][8] This differential expression makes it an attractive target for cancer therapy.[9]

The TF2 antibody is designed to bind to CEACAM5 on the surface of cancer cells. Upon binding, it can trigger a cascade of intracellular events that can inhibit tumor growth and survival.[10][11][12] CEACAM5 has been shown to promote cancer progression by stimulating cell proliferation and migration through the p38-SMAD2/3 signaling pathway.[10][12] By targeting CEACAM5, the TF2 antibody can interfere with these pro-tumorigenic signals.

CEACAM5 Signaling Pathway

Quantitative Data

Table 1: Biodistribution of 111In-IMP 288 in Nude Mice Bearing Human Tumor Xenografts [7]

| Organ | % Injected Dose per Gram (%ID/g) at 2 hours post-injection |

| Tumor | 26.2 ± 3.8 |

| Blood | 0.21 ± 0.04 |

| Spleen | 0.28 ± 0.06 |

| Pancreas | 0.20 ± 0.05 |

| Stomach | 0.16 ± 0.04 |

| Intestines | 0.25 ± 0.06 |

| Kidneys | 1.83 ± 0.35 |

| Liver | 0.23 ± 0.04 |

| Lungs | 0.40 ± 0.08 |

| Bone | 0.29 ± 0.05 |

| Muscle | 0.11 ± 0.02 |

Table 2: Estimated Human Radiation Dosimetry for 99mTc-labeled Peptides [13][14]

| Organ | Absorbed Dose (mGy/MBq) |

| Bladder Wall | 2.47E-02 |

| Kidneys | 3.40E-03 |

| Spleen | 2.10E-03 |

| Liver | 1.90E-03 |

| Lungs | 1.20E-03 |

| Red Marrow | 1.50E-03 |

| Effective Dose (mSv/MBq) | 5.90E-03 |

Data are representative values from studies with different 99mTc-labeled peptides and may not be directly extrapolated to this compound. The actual dosimetry of 99mTc-IMP 245 would need to be determined in specific preclinical and clinical studies.

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of di-HSG peptides like this compound is typically performed using standard solid-phase peptide synthesis (SPPS) techniques. A detailed, publicly available protocol for the synthesis of this compound is not available. However, a general procedure would involve the sequential coupling of protected amino acids to a solid support resin, followed by the attachment of the histamine-succinyl-glycine moieties. The final peptide is then cleaved from the resin and purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).

Radiolabeling of this compound with 99mTc

A specific, detailed protocol for the radiolabeling of this compound with 99mTc has not been published. However, the general method for labeling peptides containing a chelator for 99mTc, such as a derivative of mercaptoacetyltriglycine (MAG3) or hydrazinonicotinamide (HYNIC), is well-established.[3][15][16][17][18]

General 99mTc Labeling Protocol (Example using a HYNIC-containing peptide):

-

Reconstitution: A lyophilized kit containing the peptide, a reducing agent (e.g., stannous chloride), and a coligand (e.g., tricine) is reconstituted with a sterile solution of sodium pertechnetate (Na[99mTcO4]) obtained from a 99Mo/99mTc generator.

-

Incubation: The reaction mixture is incubated at a specified temperature (e.g., room temperature or 100°C) for a defined period (e.g., 10-30 minutes) to allow for the reduction of 99mTc and its chelation by the peptide.

-

Quality Control: The radiochemical purity of the resulting 99mTc-IMP 245 is determined using techniques such as instant thin-layer chromatography (ITLC) or RP-HPLC to quantify the percentage of labeled peptide versus unbound 99mTc.

-

Purification (if necessary): If the radiochemical purity is below the acceptable limit (typically >95%), the product may be purified using a solid-phase extraction cartridge (e.g., C18 Sep-Pak).

Pretargeted Radioimmunotherapy Experimental Workflow

The following diagram illustrates a typical experimental workflow for a preclinical PRIT study using the TF2 bispecific antibody and 99mTc-IMP 245.

Conclusion

This compound represents a key component in the advancement of pretargeted radioimmunotherapy. As a bivalent, radiolabelable hapten-peptide, it facilitates the delivery of therapeutic radionuclides to tumors pretargeted with a bispecific antibody, such as the CEACAM5-targeting TF2. This approach holds significant promise for improving the efficacy and reducing the toxicity of radioimmunotherapy for a range of solid tumors. Further preclinical and clinical studies are warranted to fully elucidate the biodistribution, dosimetry, and therapeutic potential of this compound-based PRIT. The detailed understanding of its mechanism of action, coupled with optimized experimental protocols, will be crucial for its successful translation into clinical practice.

References

- 1. cusabio.com [cusabio.com]

- 2. What are CEACAM5 agonists and how do they work? [synapse.patsnap.com]

- 3. Methods for MAG3 conjugation and 99mTc radiolabeling of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improved therapeutic results by pretargeted radioimmunotherapy of non-Hodgkin's lymphoma with a new recombinant, trivalent, anti-CD20, bispecific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Curative Multicycle Radioimmunotherapy Monitored by Quantitative SPECT/CT-Based Theranostics, Using Bispecific Antibody Pretargeting Strategy in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pretargeted Radioimmunotherapy with the Novel Anti-oxMIF/HSG Bispecific Antibody ON105 Results in Significant Tumor Regression in Murine Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pretargeted ImmunoPET Imaging of CEA-expressing Tumors with a Bispecific Antibody and a 68Ga- and 18F-labeled Hapten-peptide in Mice with Human Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical Evaluation of 99mTc-Labeled GRPR Antagonists maSSS/SES-PEG2-RM26 for Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CEACAM5 stimulates the progression of non-small-cell lung cancer by promoting cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. onclive.com [onclive.com]

- 13. Radiation dosimetry and biodistribution of 99mTc-ethylene dicysteine-deoxyglucose in patients with non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biodistribution and radiation dosimetry of [99mTc]Tc-N4-BTG in patients with biochemical recurrence of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Labeling peptides with technetium-99m using a bifunctional chelator of a N-hydroxysuccinimide ester of mercaptoacetyltriglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methods for MAG3 conjugation and 99mTc radiolabeling of biomolecules | Springer Nature Experiments [experiments.springernature.com]

- 17. explorationpub.com [explorationpub.com]

- 18. researchgate.net [researchgate.net]

Pretargeting with Haptens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pretargeting strategies represent a paradigm shift in the delivery of therapeutic and diagnostic agents, aiming to enhance efficacy while minimizing off-target toxicity. This is achieved by separating the targeting and payload delivery into a multi-step process. This guide provides a comprehensive technical overview of pretargeting with haptens, a powerful approach that leverages the high-affinity interaction between a hapten and its corresponding binding molecule. We will delve into the core principles, compare different pretargeting systems, present quantitative data from key studies, and provide detailed experimental methodologies. Visualizations of key workflows and concepts are included to facilitate a deeper understanding of this innovative technology.

Core Concepts of Hapten Pretargeting

The fundamental principle of hapten pretargeting is to first administer a targeting moiety, typically a monoclonal antibody (mAb) or a derivative, that recognizes a specific target antigen (e.g., on a tumor cell). This targeting molecule is also engineered to bind a small-molecule hapten. After a sufficient time interval for the targeting molecule to accumulate at the target site and clear from systemic circulation, a radiolabeled or drug-conjugated hapten is administered. This small, rapidly clearing hapten then binds to the pre-localized targeting molecule at the target site, delivering its payload with high precision.[1][2][3] This temporal separation of targeting and payload delivery offers significant advantages over directly conjugated antibodies, including improved tumor-to-background ratios and reduced systemic toxicity.[1][2][3][4]

Two primary systems dominate the landscape of hapten-based pretargeting: the avidin-biotin system and bispecific antibody-hapten systems.

The Avidin-Biotin System

This system exploits the extraordinarily high affinity between avidin (or streptavidin) and biotin (Vitamin B7) (Kd = 10-15 M).[5][6] The strategy typically involves a two-step or three-step approach.

-

Two-Step Approach: A conjugate of a tumor-specific antibody and streptavidin is administered first. After clearance from the blood, a radiolabeled biotin derivative is injected and rapidly captured by the tumor-localized streptavidin-antibody conjugate.[5][7]

-

Three-Step Approach: To further reduce background radioactivity, a three-step method is employed. First, a biotinylated anti-tumor antibody is administered. This is followed by an injection of unlabeled avidin or streptavidin, which binds to the biotinylated antibody at the tumor and also clears any unbound biotinylated antibody from circulation. Finally, a radiolabeled biotin is administered, which binds to the avidin/streptavidin at the tumor site.[5][7]

Bispecific Antibody (bsAb) - Hapten Systems

This approach utilizes a bispecific antibody engineered to have two different binding specificities: one for a tumor-associated antigen and another for a small-molecule hapten.[1][8]

-

Mechanism: The bsAb is injected first and allowed to accumulate at the tumor. Subsequently, a radiolabeled hapten is administered. The small size of the hapten allows for rapid diffusion to the tumor and fast clearance of unbound hapten from the body, leading to high tumor-to-background ratios.[2][8] A key innovation in this area is the use of bivalent haptens, which can cross-link two bsAb molecules at the tumor cell surface, a phenomenon known as the "affinity enhancement system" (AES), leading to improved tumor retention of the radiolabeled hapten.[2][9][10]

A notable example is the use of a bsAb that recognizes both a tumor antigen like carcinoembryonic antigen (CEA) and the hapten histamine-succinyl-glycine (HSG).[8][11] Peptides containing the HSG moiety can then be radiolabeled with various isotopes for imaging (e.g., 111In, 124I) or therapy (e.g., 90Y, 177Lu).[2][11]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on hapten pretargeting systems.

Table 1: Preclinical Biodistribution Data in Tumor-Bearing Mice

| Pretargeting System | Animal Model | Target Antigen | Radiolabeled Hapten | Time Post-Hapten Injection | Tumor Uptake (%ID/g) | Tumor:Blood Ratio | Reference |

| Three-Step Avidin-Biotin | Human Colon Carcinoma Xenograft | CEA | 153Sm-DB2 | 4 h | - | 5.76 | [7] |

| Three-Step Avidin-Biotin | Human Colon Carcinoma Xenograft | CEA | 153Sm-DB2 | 24 h | - | 12.94 | [7] |

| Two-Step Avidin-Biotin | Human Colon Carcinoma Xenograft | CEA | 153Sm-SA | 4 h | - | 1.00 | [7] |

| Two-Step Avidin-Biotin | Human Colon Carcinoma Xenograft | CEA | 153Sm-SA | 24 h | - | 2.03 | [7] |

| bsAb (hMN14x679) & Bivalent HSG Hapten | CEA-expressing Xenograft | CEA | 111In-IMP-241 | 3 h | 11.3 | 8.1 | [9] |

| bsAb (hMN14x679) & Bivalent HSG Hapten | CEA-expressing Xenograft | CEA | 111In-IMP-241 | 24 h | 6.9 | 16.4 | [9] |

| bsAb (BS1.5) & Bivalent HSG Hapten | CEA-expressing Xenograft | CEA | 111In-IMP-241 | 3 h | 10.3 | 167 | [9] |

| bsAb (BS1.5) & Bivalent HSG Hapten | CEA-expressing Xenograft | CEA | 111In-IMP-241 | 24 h | 6.3 | 631 | [9] |

Table 2: Clinical Trial Data for Hapten Pretargeting

| Pretargeting System | Cancer Type | bsAb/Target | Radiolabeled Hapten | Key Finding | Reference |

| bsAb-Hapten | CEA-positive cancers | Anti-CEA x Anti-DTPA-In | 131I-bivalent hapten | Tumor-to-whole-body ratio of 55:1 for pretargeting vs. 16:1 for directly labeled antibody. | [12] |

| bsAb-Hapten | Metastatic Medullary Thyroid Carcinoma | Anti-CEA x Anti-DTPA-In | 131I-bivalent hapten | Disease control rate of 76.2%. | [12][13] |

| bsAb (TF2) - HSG Hapten | Colorectal Cancer | Anti-CEA x Anti-HSG | 177Lu-IMP288 | Increased interval between bsAb and hapten injection (1d vs 5d) significantly reduced red marrow doses. | [13] |

Experimental Protocols

General Workflow for Bispecific Antibody Pretargeting in a Xenograft Mouse Model

This protocol is a generalized representation based on methodologies described in the literature.[7][9][11]

-

Tumor Xenograft Implantation:

-

Culture human cancer cells (e.g., LS174T colon carcinoma) under standard conditions.

-

Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject approximately 1-5 x 106 cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm3).

-

-

Administration of Bispecific Antibody:

-

Reconstitute the lyophilized bsAb (e.g., anti-CEA x anti-HSG) in sterile saline or PBS.

-

Administer a defined dose of the bsAb (e.g., 10-100 µg) to the tumor-bearing mice via intravenous (tail vein) injection.

-

Allow for a predetermined time interval (e.g., 16-48 hours) for the bsAb to accumulate at the tumor site and clear from the circulation.[3][10]

-

-

Radiolabeling of the Hapten-Peptide:

-

Prepare the radiolabeled hapten-peptide (e.g., 111In-DOTA-HSG peptide).

-

Incubate the DOTA-conjugated peptide with 111InCl3 in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5) at an elevated temperature (e.g., 80-100°C) for 15-30 minutes.

-

Perform quality control using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) to determine radiochemical purity.

-

-

Administration of the Radiolabeled Hapten:

-

Inject a defined activity of the purified radiolabeled hapten (e.g., 5-10 µCi) into the mice via the tail vein.

-

-

Biodistribution Studies and Imaging:

-

At selected time points post-hapten injection (e.g., 1, 4, 24, 48 hours), euthanize the mice.

-

Dissect major organs (blood, tumor, liver, spleen, kidneys, muscle, etc.).

-

Weigh the tissues and count the radioactivity in a gamma counter.

-

Calculate the percent injected dose per gram of tissue (%ID/g).

-

For imaging studies (SPECT/CT or PET/CT), anesthetize the mice at specified time points and acquire images.

-

Three-Step Avidin-Biotin Pretargeting Protocol

This protocol is a generalized representation based on methodologies described in the literature.[5][7]

-

Tumor Xenograft Implantation: As described in section 3.1.1.

-

Administration of Biotinylated Antibody:

-

Inject a biotinylated anti-tumor monoclonal antibody (e.g., anti-CEA-biotin) intravenously into the tumor-bearing mice.

-

Allow a circulation time of 24-48 hours.[5]

-

-

Administration of Avidin/Streptavidin:

-

Inject an excess of unlabeled avidin or streptavidin intravenously. This step serves to clear any unbound biotinylated antibody from the circulation and to localize at the tumor site by binding to the pre-injected biotinylated antibody.

-

Allow a circulation time of 12-24 hours.[5]

-

-

Administration of Radiolabeled Biotin:

-

Inject a radiolabeled biotin derivative (e.g., 153Sm-DOTA-biotin) intravenously.

-

The radiolabeled biotin will be rapidly captured by the avidin/streptavidin localized at the tumor.

-

-

Biodistribution and Imaging: As described in section 3.1.5.

Visualizations

Logical Workflows and Pathways

The following diagrams illustrate the core concepts and workflows of hapten pretargeting.

Caption: Generalized workflow for a two-step pretargeting strategy.

Caption: Mechanism of bispecific antibody-hapten pretargeting.

Cellular Uptake Pathway

While pretargeting is designed to concentrate the payload extracellularly at the tumor site, eventual internalization of the antibody-antigen complex can occur. The cellular uptake of nanoparticles and antibody-drug conjugates often proceeds via endocytosis. The specific pathway can depend on the nature of the antibody, the target antigen, and the cell type.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Pretargeted Molecular Imaging and Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pretargeted Molecular Imaging and Radioimmunotherapy [thno.org]

- 4. Engineered cells as a test platform for radiohaptens in pretargeted imaging and radioimmunotherapy applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Avidin-biotin system pretargeting radioimmunoimaging and radioimmunotherapy and its application in mouse model of human colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Avidin-biotin system for delivery of diagnostic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Avidin-biotin system pretargeting radioimmunoimaging and radioimmunotherapy and its application in mouse model of human colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Therapeutic Applications of Pretargeting [mdpi.com]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. Current Landscape in Clinical Pretargeted Radioimmunoimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Radiolabeling of a Hypothetical Small Molecule (IMP 245) with Technetium-99m

Disclaimer: Information regarding a specific molecule designated "IMP 245" for radiolabeling with Technetium-99m (99mTc) is not available in the public domain. The following application notes and protocols are a representative guide based on established methods for the 99mTc-labeling of small molecules for research purposes. The user should adapt these protocols based on the specific chemical properties of their molecule of interest.

Introduction